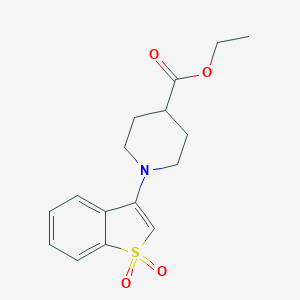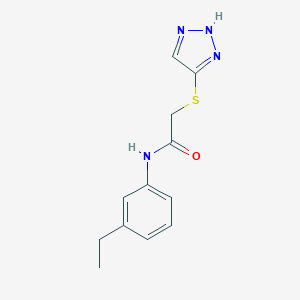
N-phenylthiomorpholine-4-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenylthiomorpholine-4-carbothioamide (PTMTC) is a synthetic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. PTMTC is a thiol-containing compound that has been investigated for its ability to bind to metal ions, making it a useful tool in various biochemical and physiological studies.
作用機序
N-phenylthiomorpholine-4-carbothioamide binds to metal ions through its thiol group, forming a stable complex. The binding of this compound to metal ions can affect the structure and function of proteins that are involved in metal ion homeostasis. For example, this compound has been shown to inhibit the activity of copper-transporting ATPases, which are responsible for transporting copper ions across cell membranes.
Biochemical and Physiological Effects:
The binding of this compound to metal ions can have various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells by disrupting copper homeostasis. In addition, this compound has been shown to protect against oxidative stress by chelating metal ions that can generate reactive oxygen species.
実験室実験の利点と制限
The use of N-phenylthiomorpholine-4-carbothioamide in lab experiments has several advantages. This compound is a stable compound that can be easily synthesized and purified. In addition, this compound has a high affinity for metal ions, making it a useful tool for investigating metal ion homeostasis. However, this compound has some limitations. This compound can bind to other thiols in biological systems, leading to nonspecific effects. In addition, this compound can interfere with other metal-binding proteins, making it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the use of N-phenylthiomorpholine-4-carbothioamide in scientific research. One area of interest is the role of this compound in metal ion homeostasis in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of this compound-based therapeutics for cancer treatment. Finally, the development of new chelating agents based on this compound could lead to the discovery of new metal ion-binding proteins and pathways.
In conclusion, this compound is a synthetic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been investigated for its ability to bind to metal ions, making it a useful tool in various biochemical and physiological studies. This compound has several advantages and limitations for lab experiments, and there are several future directions for the use of this compound in scientific research.
合成法
N-phenylthiomorpholine-4-carbothioamide can be synthesized by reacting phenyl isothiocyanate with thiomorpholine-4-carbothioamide in the presence of a base. The reaction yields this compound as a white solid with a melting point of 182-184°C. The purity of this compound can be determined by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-phenylthiomorpholine-4-carbothioamide has been widely used in scientific research as a chelating agent for metal ions. Metal ions play a crucial role in many biological processes, and their binding to proteins can affect their structure and function. This compound has been shown to bind to metal ions such as copper, nickel, and zinc, making it a useful tool for investigating the role of metal ions in biological systems.
特性
分子式 |
C11H14N2S2 |
|---|---|
分子量 |
238.4 g/mol |
IUPAC名 |
N-phenylthiomorpholine-4-carbothioamide |
InChI |
InChI=1S/C11H14N2S2/c14-11(13-6-8-15-9-7-13)12-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,14) |
InChIキー |
PCUGGIIUXSDCEJ-UHFFFAOYSA-N |
SMILES |
C1CSCCN1C(=S)NC2=CC=CC=C2 |
正規SMILES |
C1CSCCN1C(=S)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B249406.png)
![2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane](/img/structure/B249408.png)
![3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B249410.png)
![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)

![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol](/img/structure/B249417.png)
![{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B249419.png)

![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B249425.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B249426.png)
![N-(2-benzoylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B249427.png)
![N-(2-methoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B249428.png)
![2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone](/img/structure/B249429.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B249431.png)